L-Threonine 7-amido-4-methylcoumarin
CAS No.: 191723-66-7
VCID: VC21539221
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Threonine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol . It is commonly referred to by its synonyms, including H-Thr-AMC and (2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide . This compound is primarily used as a fluorogenic substrate in biochemical assays to detect enzyme activity, particularly for aminopeptidases and proteases . Biological ApplicationsL-Threonine 7-amido-4-methylcoumarin is widely used in scientific research, particularly in biochemistry and molecular biology. Its primary application is as a fluorogenic substrate for detecting enzyme activity. Upon hydrolysis by specific enzymes, it releases a fluorescent product, which can be quantitatively measured to assess enzyme activity .
Antimicrobial PotentialResearch has indicated that derivatives of coumarins, including L-Threonine 7-amido-4-methylcoumarin, exhibit antimicrobial properties. Studies have highlighted the antitubercular activity of related compounds against Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis. Research FindingsIn laboratory settings, L-Threonine 7-amido-4-methylcoumarin has been utilized to evaluate enzyme kinetics for various aminopeptidases. The fluorescence intensity is monitored over time, allowing for the calculation of kinetic parameters such as Vmax and Km. Results indicate that this compound provides a highly sensitive means to measure enzyme activity, outperforming traditional substrates in terms of detection limits.
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CAS No. | 191723-66-7 | |||||||||||||||
Product Name | L-Threonine 7-amido-4-methylcoumarin | |||||||||||||||
Molecular Formula | C14H16N2O4 | |||||||||||||||
Molecular Weight | 276.29 g/mol | |||||||||||||||
IUPAC Name | (2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide | |||||||||||||||
Standard InChI | InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1 | |||||||||||||||
Standard InChIKey | OIZVQDJSQAAKEU-OQPBUACISA-N | |||||||||||||||
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N | |||||||||||||||
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N | |||||||||||||||
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N | |||||||||||||||
Synonyms | L-Threonine7-amido-4-methylcoumarin;191723-66-7;CTK8E6831;Butanamide,2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,(2S,3R)-;ZINC2517193;AKOS025294808;L-Threonine7-amido-4-methylcoumarin;VC31097;RT-013540 | |||||||||||||||
PubChem Compound | 7015864 | |||||||||||||||
Last Modified | Aug 15 2023 |
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